JMS-053

Overview

Description

JMS-053 is a potent, selective, and reversible inhibitor of the protein tyrosine phosphatase 4A (PTP4A) family, which includes PTP4A1, PTP4A2, and PTP4A3. This compound has shown significant potential in inhibiting cancer cell migration and spheroid growth, making it a promising candidate for cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JMS-053 involves several key steps, starting with the preparation of the core structure. The synthetic route typically includes:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.

Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the compound’s inhibitory activity. This may include nitration, sulfonation, or other modifications.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a high degree of purity (≥98%).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

JMS-053 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its inhibitory activity.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with others to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, JMS-053 is used as a tool compound to study the inhibition of protein tyrosine phosphatases. It helps in understanding the role of these enzymes in various biochemical pathways.

Biology

In biological research, this compound is employed to investigate the mechanisms of cancer cell migration and invasion. It has been shown to inhibit the growth of cancer spheroids in vitro, providing insights into potential therapeutic strategies .

Medicine

This compound holds promise in medical research, particularly in the development of anti-cancer therapies. Its ability to selectively inhibit PTP4A enzymes makes it a valuable candidate for drug development aimed at targeting cancer cell proliferation and metastasis .

Industry

In the industrial sector, this compound can be used in the development of diagnostic tools and assays for detecting PTP4A activity. This has applications in both research and clinical settings.

Mechanism of Action

JMS-053 exerts its effects by selectively inhibiting the activity of PTP4A enzymes. These enzymes are involved in the dephosphorylation of tyrosine residues on proteins, a critical process in cell signaling. By inhibiting PTP4A, this compound disrupts these signaling pathways, leading to reduced cancer cell migration and growth .

Comparison with Similar Compounds

Similar Compounds

PTP4A Inhibitors: Other inhibitors of the PTP4A family include compounds like JMS-038 and JMS-039, which also target these enzymes but may differ in their selectivity and potency.

CDC25B Inhibitors: Compounds such as NSC 663284 and BN82002 inhibit CDC25B, another phosphatase involved in cell cycle regulation.

Uniqueness

JMS-053 stands out due to its high selectivity and potency for PTP4A enzymes. Its reversible inhibition mechanism and ability to inhibit multiple PTP4A isoforms (PTP4A1, PTP4A2, PTP4A3) make it a unique and valuable tool for research and potential therapeutic applications .

If you have any more questions or need further details, feel free to ask!

Biological Activity

JMS-053 is a novel compound that acts as a potent and selective inhibitor of the protein tyrosine phosphatase 4A3 (PTP4A3), which has emerged as a significant target in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, in vitro and in vivo efficacy, and potential therapeutic applications.

This compound functions primarily as a reversible and allosteric inhibitor of PTP4A3. Its mechanism involves modulation of cellular signaling pathways critical for cancer cell survival and proliferation. Specifically, this compound has been shown to:

- Inhibit Cell Migration : In human ovarian cancer cells, this compound significantly impedes migration and disrupts spheroid growth by decreasing RhoA activity, a key regulator of cytoskeletal dynamics .

- Enhance Microvascular Barrier Function : The compound improves endothelial barrier integrity in the presence of inflammatory stimuli like vascular endothelial growth factor (VEGF) and lipopolysaccharide (LPS), indicating its potential role in mitigating tumor-induced angiogenesis .

In Vitro Studies

Numerous studies have evaluated the effects of this compound on various cancer cell lines:

- Ovarian Cancer Cells : this compound demonstrated cytotoxic effects across several chemoresistant ovarian cancer cell lines, including SKOV3-TRip2. It inhibited PTP4A3 activity and reduced cell viability without affecting normal fibroblast or ovarian surface epithelial cells .

- Breast Cancer Cells : The compound was also tested in breast cancer models, where it exhibited significant growth inhibition, particularly when combined with other chemotherapeutics like paclitaxel .

Table 1: Summary of In Vitro Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| OVCAR4 | 0.84 | Inhibition of PTP4A3, reduced migration |

| SKOV3-TRip2 | 1.2 | Disruption of spheroid growth |

| MDA-MB-231 | 0.5 | Synergistic effects with paclitaxel |

In Vivo Studies

In murine models, this compound exhibited significant anticancer activity:

- Xenograft Models : In drug-resistant ovarian cancer xenografts, this compound treatment resulted in substantial tumor growth reduction. The compound effectively decreased tumor dissemination and improved survival rates in treated animals .

Case Study: Efficacy in Ovarian Cancer

In a study involving high-grade serous ovarian carcinoma (HGSOC), this compound was administered to mice bearing xenografts derived from human tumors. The results indicated that this compound not only inhibited tumor growth but also altered gene expression profiles associated with poor prognosis when PTP4A3 was overexpressed .

Safety Profile

Importantly, this compound has been characterized by a favorable safety profile. It did not induce significant reactive oxygen species (ROS) generation in vitro, which is often a concern with other phosphatase inhibitors that can lead to oxidative stress and cellular damage .

Properties

CAS No. |

1954650-11-3 |

|---|---|

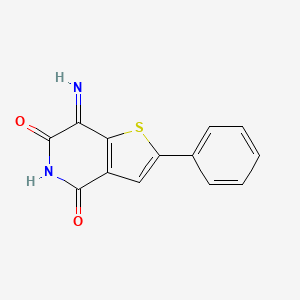

Molecular Formula |

C13H8N2O2S |

Molecular Weight |

256.28 g/mol |

IUPAC Name |

7-imino-2-phenylthieno[3,2-c]pyridine-4,6-dione |

InChI |

InChI=1S/C13H8N2O2S/c14-10-11-8(12(16)15-13(10)17)6-9(18-11)7-4-2-1-3-5-7/h1-6,14H,(H,15,16,17) |

InChI Key |

CQHAROORCYWRRH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)C(=N)C(=O)NC3=O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)C(=N)C(=O)NC3=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JMS-631-053; JMS053; JMS 053; JMS-053 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.